molecular formula C12H18O3Si B13455046 1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone CAS No. 97389-71-4

1-(5-Methoxy-2-[(trimethylsilyl)oxy]phenyl)ethanone

Cat. No.: B13455046
CAS No.: 97389-71-4
M. Wt: 238.35 g/mol
InChI Key: RRJSUXCETPFDSN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one is an organic compound characterized by the presence of a methoxy group and a trimethylsilyl group attached to a phenyl ring, with an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one typically involves the protection of hydroxyl groups using trimethylsilyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The methoxy group is introduced via methylation of the corresponding phenol using methyl iodide and a base like potassium carbonate.

Industrial Production Methods: Industrial production of this compound may involve large-scale methylation and silylation reactions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions: 1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The trimethylsilyl group can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl ethanones.

Scientific Research Applications

1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-{5-methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methoxy group can participate in hydrogen bonding and other interactions with target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

    1-{5-Methoxy-2-hydroxyphenyl}ethan-1-one: Lacks the trimethylsilyl group, resulting in different chemical properties and reactivity.

    1-{5-Methoxy-2-[(tert-butyldimethylsilyl)oxy]phenyl}ethan-1-one: Contains a bulkier silyl group, affecting its steric and electronic properties.

Uniqueness: 1-{5-Methoxy-2-[(trimethylsilyl)oxy]phenyl}ethan-1-one is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct chemical and physical properties. The trimethylsilyl group provides stability and protection during chemical reactions, while the methoxy group enhances the compound’s reactivity and potential biological activity.

Properties

CAS No.

97389-71-4

Molecular Formula

C12H18O3Si

Molecular Weight

238.35 g/mol

IUPAC Name

1-(5-methoxy-2-trimethylsilyloxyphenyl)ethanone

InChI

InChI=1S/C12H18O3Si/c1-9(13)11-8-10(14-2)6-7-12(11)15-16(3,4)5/h6-8H,1-5H3

InChI Key

RRJSUXCETPFDSN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)O[Si](C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.